molecular formula C13H17Br2FN2S B1461121 N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea CAS No. 1980054-14-5

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea

Cat. No.: B1461121
CAS No.: 1980054-14-5
M. Wt: 412.16 g/mol
InChI Key: DZTKKEKJDCRIJZ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea (N-DBF-DiPT) is a small molecule that has been used in various scientific research applications. It is a compound of bromine, fluorine, and sulfur and has been studied for its potential to act as an inhibitor of enzymes. N-DBF-DiPT has been used in laboratory experiments to study the effects of enzyme inhibition on biochemical and physiological processes.

Scientific Research Applications

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been used as a tool to study the effects of enzyme inhibition on biochemical and physiological processes, such as neurotransmission and muscle contraction. In addition, this compound has been used in laboratory experiments to study the effects of enzyme inhibition on the activity of enzymes involved in cancer, such as tyrosine kinase and protein kinase C.

Mechanism of Action

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding blocks the enzyme’s ability to catalyze the reaction that it normally catalyzes. By blocking the enzyme’s activity, this compound can inhibit the biochemical and physiological processes that are normally catalyzed by the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine, which can affect the activity of other neurotransmitters and lead to changes in behavior and cognition. In addition, this compound has been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in muscle contraction. This inhibition of butyrylcholinesterase activity can lead to increased levels of butyrylcholine, which can affect the activity of other neurotransmitters and lead to changes in muscle contraction.

Advantages and Limitations for Lab Experiments

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be stored for long periods of time. In addition, this compound is relatively stable and can be used in a variety of laboratory experiments. However, one limitation is that this compound is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

N'-(2,4-Dibromo-6-fluorophenyl)-N,N-diisopropylthiourea has a variety of potential future applications. One potential application is in the development of drugs that target specific enzymes involved in disease processes, such as cancer. In addition, this compound could be used in the development of drugs that target neurotransmitters involved in neurological disorders, such as Alzheimer’s disease. Finally, this compound could be used in the development of drugs that target muscle contraction, such as those used to treat muscle spasms.

Properties

IUPAC Name

3-(2,4-dibromo-6-fluorophenyl)-1,1-di(propan-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2FN2S/c1-7(2)18(8(3)4)13(19)17-12-10(15)5-9(14)6-11(12)16/h5-8H,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTKKEKJDCRIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=S)NC1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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